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Compound of Interest

Compound Name: Galanthine

Cat. No.: B2436004

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure and
stereochemistry of (-)-Galanthamine, a pivotal alkaloid in the treatment of Alzheimer's disease.
This document details the core structural features, stereochemical configuration, and the
experimental methodologies used for its characterization.

Chemical Structure and Stereochemistry

(-)-Galanthamine is a tetracyclic alkaloid belonging to the Amaryllidaceae family.[1] Its rigid and
complex structure features a unique spirocyclic system containing a dihydrobenzofuran moiety
fused to a hydro-aza-azulene core. The molecule possesses three stereocenters, which define
its specific three-dimensional architecture and biological activity.

The absolute configuration of the naturally occurring and biologically active enantiomer, (-)-
Galanthamine, has been unequivocally established as (4aS,6R,8aS) through X-ray
crystallography and various spectroscopic techniques.[2]

Below is a diagram illustrating the chemical structure of (-)-Galanthamine with the numbering of
its carbon atoms and the designation of its stereocenters.

Caption: Chemical structure of (-)-Galanthamine with atom numbering.

Quantitative Structural Data
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The precise three-dimensional arrangement of atoms in (-)-Galanthamine has been determined
using single-crystal X-ray diffraction and NMR spectroscopy. The following tables summarize
key quantitative data obtained from these analyses.

NMR Spectroscopic Data

The *H and 13C NMR spectra of (-)-Galanthamine provide a detailed fingerprint of its chemical
environment. The following table presents the chemical shifts (d) in parts per million (ppm)
typically observed in a CDCls solvent.
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Atom Number

'H Chemical Shift (ppm)

13C Chemical Shift (ppm)

1 6.06 - 5.92 (M) 127.6 (d)
2 6.06 - 5.92 (m) 127.0 (d)
3 143.9 (s)
da 133.1(s)
4b 4.57 (br s) 88.5 (d)
5 1.88 - 1.61 (m) 29.9 (t)
53 1.98 (ddd, 15.7, 5.0, 2.4) 29.9 (t)
6 4.15 - 4.08 (m) 61.9 (d)
Ta 1.88-1.61 (m) 40.3 (1)
7B 2.66 (ddd, 15.7, 1.6, 1.6) 40.3 (1)
8a 48.7 (s)
9 3.34 (ddd, 14.6, 3.5, 3.5) 53.8 (t)
10 3.18 (ddd, 13.2, 11.4, 2.6) 47.0 (t)
11 6.65 - 6.52 (M) 111.0 (d)
12 6.65 - 6.52 (M) 120.5 (d)
12a 133.0 (s)
12b 146.2 (s)
OCHs 3.79 (s) 55.8 (q)
NCHs3 Not explicitly assigned Not explicitly assigned

Data sourced from a technical guide by BenchChem.

X-ray Crystallographic Data

Single-crystal X-ray diffraction provides the most accurate data on bond lengths and angles,

confirming the absolute stereochemistry. While a comprehensive table of all bond lengths and
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angles is best obtained directly from the raw crystallographic information files (CIF), the
following provides an overview of the key structural parameters. The crystallographic data for
(-)-Galanthamine and its derivatives can be accessed from the Cambridge Crystallographic
Data Centre (CCDC) and the Crystallography Open Database (COD). For example, CCDC
deposition numbers for related structures can be found in various publications.

Note: A specific, comprehensive table of bond lengths and angles for unbound (-)-
Galanthamine was not readily available in the searched literature. Researchers are
encouraged to consult the primary crystallographic publications and databases for the full
dataset.

Specific Rotation

The chiroptical properties of (-)-Galanthamine are characterized by its specific rotation, which is
a measure of its ability to rotate plane-polarized light.

Parameter Value

Specific Rotation ([a]D2°) -121° (c 1, EtOH)
Wavelength 589 nm (Sodium D-line)
Temperature 20 °C

Solvent Ethanol

Concentration 1 g/100 mL

Experimental Protocols

The structural and stereochemical assignment of (-)-Galanthamine relies on a combination of
spectroscopic and crystallographic techniques. The following sections detail the methodologies
for these key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information and confirm the connectivity of atoms in the
(-)-Galanthamine molecule.
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Methodology:

o Sample Preparation: A sample of pure (-)-Galanthamine (typically 5-10 mg) is dissolved in a
deuterated solvent (e.g., chloroform-d, CDCIs) to a final volume of approximately 0.6 mL in a
standard 5 mm NMR tube.

e 1H NMR Spectroscopy:

o The *H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or
higher).

o Standard acquisition parameters are used, including a sufficient number of scans to
achieve a good signal-to-noise ratio.

o The chemical shifts are referenced to the residual solvent peak or an internal standard
(e.g., tetramethylsilane, TMS).

e 13C NMR Spectroscopy:

o The 13C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify
the spectrum to single lines for each unique carbon atom.

o A sufficient relaxation delay is used to ensure accurate integration if quantitative analysis
is required.

e 2D NMR Spectroscopy:

o COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and
identify adjacent protons.

o HSQC (Heteronuclear Single Quantum Coherence): To determine one-bond proton-carbon
correlations.

o HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
proton-carbon correlations, which is crucial for piecing together the molecular framework.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of
protons, which is essential for confirming the relative stereochemistry.
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Single-Crystal X-ray Diffraction

Objective: To determine the precise three-dimensional structure of (-)-Galanthamine, including
bond lengths, bond angles, and the absolute stereochemistry.

Methodology:
o Crystallization:

o High-quality single crystals of (-)-Galanthamine are grown by slow evaporation of a
suitable solvent system. Common solvents for the crystallization of alkaloids include
ethanol, methanol, acetone, or mixtures thereof. For (-)-Galanthamine, crystallization from
its hydrobromide salt in ethanol/water mixtures is a common procedure.[3]

o Data Collection:

[e]

A suitable single crystal is mounted on a goniometer and placed in a diffractometer.

o

The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.

[¢]

The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is
recorded on a detector.

[¢]

A complete dataset is collected by rotating the crystal through a series of angles.

e Structure Solution and Refinement:

[e]

The diffraction data is processed to determine the unit cell parameters and space group.

o

The initial crystal structure is solved using direct methods or Patterson methods.

[¢]

The structural model is refined against the experimental data to obtain the final atomic
coordinates, bond lengths, and bond angles.

[¢]

The absolute configuration is determined using anomalous dispersion effects, typically by
calculating the Flack parameter.

Determination of Specific Rotation
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Objective: To measure the specific rotation of (-)-Galanthamine, a characteristic physical
property of a chiral molecule.

Methodology:

e Sample Preparation: A solution of (-)-Galanthamine of a precisely known concentration is
prepared in a suitable solvent (e.g., ethanol).

o Polarimeter Setup: A polarimeter is calibrated using a blank (the pure solvent).
e Measurement:

o The sample solution is placed in a polarimeter cell of a known path length (typically 1
decimeter).

o The angle of rotation of plane-polarized light (at a specific wavelength, usually the sodium
D-line at 589 nm) is measured at a constant temperature (e.g., 20 °C).

o Calculation: The specific rotation [a] is calculated using the following formula: [a] = a / (I X ¢)
where:

o

a is the observed rotation in degrees.

[e]

| is the path length in decimeters.

o

c is the concentration in g/mL.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key conceptual frameworks related to the structural
elucidation of (-)-Galanthamine.
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General Workflow for Structural Elucidation of (-)-Galanthamine
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Caption: Workflow for the structural elucidation of (-)-Galanthamine.

This guide provides a foundational understanding of the chemical structure and
stereochemistry of (-)-Galanthamine, underpinned by established experimental protocols. For
further in-depth analysis, researchers are encouraged to consult the primary literature and
crystallographic databases.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b2436004?utm_src=pdf-custom-synthesis
http://qiserver.ugr.es/cod/result.php?CODSESSION=dntin6v35t9pkfg7ugieah16uk0tpjjt&page=86&count=1000&order_by=vol&order=asc
https://pubs.rsc.org/en/content/articlehtml/2024/np/d4np00001c
https://pubs.rsc.org/en/content/articlehtml/2024/np/d4np00001c
https://pubs.rsc.org/en/content/articlehtml/2024/np/d4np00001c
https://www.researchgate.net/figure/Chemical-structure-of--galanthamine_fig1_12208316
https://www.benchchem.com/product/b2436004#chemical-structure-and-stereochemistry-of-galanthamine
https://www.benchchem.com/product/b2436004#chemical-structure-and-stereochemistry-of-galanthamine
https://www.benchchem.com/product/b2436004#chemical-structure-and-stereochemistry-of-galanthamine
https://www.benchchem.com/product/b2436004#chemical-structure-and-stereochemistry-of-galanthamine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2436004?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2436004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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